Ethyl 7-bromo-7-octenoate

Description

Research Significance of ω-Bromoalkenoate Scaffolds in Contemporary Organic Chemistry

Omega-bromoalkenoate scaffolds are a class of compounds that possess both a terminal bromine atom and an ester functional group at the opposite end of an alkene chain. This unique arrangement makes them highly valuable and versatile starting materials in modern organic synthesis. Their significance stems from the ability of the two distinct functional groups to participate in a wide array of chemical reactions.

The reactive bromo group is a key feature, enabling participation in nucleophilic substitution and various coupling reactions, which are fundamental processes in the assembly of organic molecules. Furthermore, the presence of both the bromoalkene and the ester functionalities within the same molecule allows for intramolecular reactions, providing a powerful strategy for the synthesis of carbocyclic and heterocyclic compounds. cdnsciencepub.com For instance, ω-bromo α,β-unsaturated esters can undergo intramolecular radical cyclization to form carbocycles, a method valued for its mild reaction conditions and compatibility with various functional groups. cdnsciencepub.com

These scaffolds serve as crucial intermediates in the synthesis of a variety of organic compounds, including some used in the development of pharmaceuticals. guidechem.com The ability to use these structures to build complex molecular frameworks makes them a cornerstone in the toolbox of synthetic organic chemists. guidechem.com

Contextual Overview of Ethyl 7-bromo-7-octenoate as a Versatile Synthetic Intermediate

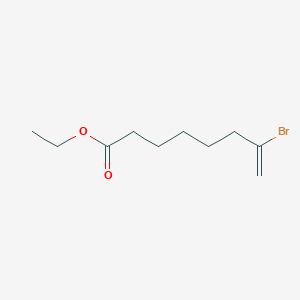

This compound, with the chemical formula C₁₀H₁₇BrO₂, is a specific example of an ω-bromoalkenoate scaffold. synquestlabs.com Its structure consists of an eight-carbon chain containing a double bond at the seventh carbon, to which a bromine atom is attached (a vinyl bromide). At the other end of the chain is an ethyl ester group. This specific arrangement of functional groups makes it a highly versatile synthetic intermediate.

The vinyl bromide moiety can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are powerful methods for forming new carbon-carbon bonds. The ethyl ester group can be hydrolyzed to a carboxylic acid or be involved in other ester-based transformations. The presence of both of these groups allows for sequential or tandem reactions to build complex target molecules. For example, similar bromo-alkenoate structures are utilized in radical-induced cyclizations to synthesize carbocyclic systems. cdnsciencepub.com

The specific properties of this compound are summarized in the table below.

| Property | Data |

| Molecular Formula | C₁₀H₁₇BrO₂ |

| Molecular Weight | 249.15 g/mol |

| CAS Number | 485320-25-0 |

| MDL Number | MFCD00671850 |

Table 1: Physicochemical Properties of this compound. bldpharm.comsynquestlabs.com

The utility of this compound lies in its capacity to act as a linchpin molecule, connecting different molecular fragments or serving as a foundation for the elaboration of intricate chemical structures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-bromooct-7-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrO2/c1-3-13-10(12)8-6-4-5-7-9(2)11/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGNYJVCOLRHDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641094 | |

| Record name | Ethyl 7-bromooct-7-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485320-25-0 | |

| Record name | Ethyl 7-bromooct-7-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 7 Bromo 7 Octenoate and Analogous Bromoalkenoates

Direct Synthesis Strategies for Ethyl 7-bromo-7-octenoate

The direct synthesis of this compound can be approached through methods that construct the carbon backbone and introduce the necessary functional groups—the ester and the vinyl bromide.

A logical, albeit challenging, approach to synthesizing vinyl halides involves the direct halogenation of a corresponding olefin. In the context of this compound, this would hypothetically involve the bromination of ethyl 7-octenoate. However, the standard electrophilic addition of bromine (Br₂) to an alkene typically results in the formation of a vicinal dihalide, where two bromine atoms add across the double bond. masterorganicchemistry.com This reaction proceeds via a cyclic bromonium ion intermediate, leading to an anti-addition product. masterorganicchemistry.com

To achieve the desired vinylic bromination, alternative strategies are required that avoid the formation of the dibromo adduct. Such transformations are often multi-step processes or require specialized reagents not typically used in simple olefin halogenation. Consequently, methods that build the molecule from precursors already containing the bromoalkene moiety are often more efficient and selective.

Chain elongation and functional group interconversion (FGI) represent robust and widely used strategies for the synthesis of ω-bromoesters. lps.org These pathways offer flexibility in constructing the carbon skeleton and introducing the required functionalities at precise locations.

A classic example of chain elongation is the malonic ester synthesis, which can be adapted to prepare compounds like ethyl 8-bromooctanoate. This multi-step sequence begins with the alkylation of diethyl malonate with a dihaloalkane, such as 1,6-dibromohexane. chemicalbook.com The initial substitution reaction forms diethyl 2-(6-bromohexyl)malonate. chemicalbook.com This intermediate then undergoes ester hydrolysis followed by thermal decarboxylation to yield 8-bromooctanoic acid. chemicalbook.com The final step is an esterification reaction with ethanol (B145695) to produce the target ethyl 8-bromooctanoate. chemicalbook.com

Another powerful chain elongation technique involves the alkylation of ester enolates. For instance, the synthesis of ethyl 7-bromo-2,2-dimethylheptanoate, an important intermediate, utilizes the reaction between the lithium enolate of ethyl isobutyrate and 1,5-dibromopentane. google.com This method directly constructs the carbon chain by forming a new carbon-carbon bond. google.com

Functional group interconversion is the process of converting one functional group into another. lps.org In the synthesis of bromoesters, a common FGI is the conversion of a hydroxyl group into a bromide. An alcohol can be converted to the corresponding alkyl bromide using reagents such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃), the latter being known as the Appel reaction. vanderbilt.edu For example, a hydroxy-ester like ethyl 8-hydroxyoctanoate could be converted to ethyl 8-bromooctanoate through such a transformation.

Stereoselective Preparation of Bromoalkenes as Key Precursors

The geometry of the double bond in vinyl halides is critical for their subsequent use in stereospecific cross-coupling reactions. Therefore, developing methods for the stereoselective synthesis of these precursors is of paramount importance.

The (Z)-configuration of a bromoalkene is a common motif in various natural products and synthetic targets. researchgate.net Several reliable methods have been developed to synthesize (Z)-1-bromo-1-alkenes with high stereoselectivity.

A highly efficient and stereoselective method for preparing (Z)-1-bromo-1-alkenes involves the microwave-induced debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. organic-chemistry.orgresearchgate.net This reaction is typically carried out in dimethylformamide (DMF) using triethylamine (B128534) (Et₃N) as a base. organic-chemistry.org The use of microwave irradiation dramatically reduces reaction times to mere minutes, while providing excellent yields and high stereoselectivity for the (Z)-isomer. organic-chemistry.orgresearchgate.net The process is effective for precursors bearing both aliphatic and aromatic substituents. organic-chemistry.org

This transformation is believed to proceed via an E2-type elimination mechanism, where the anti-periplanar arrangement of the hydrogen and the bromine atom in the precursor dictates the (Z)-geometry of the resulting alkene.

| Entry | Substrate (anti-2,3-dibromoalkanoic acid) | Product ((Z)-1-Bromo-1-alkene) | Reaction Time (min) | Yield (%) | Z/E Ratio |

| 1 | 3-Phenyl-2,3-dibromopropanoic acid | (Z)-β-Bromostyrene | 0.5 | 96 | >98:2 |

| 2 | 3-(4-Methoxyphenyl)-2,3-dibromopropanoic acid | (Z)-1-Bromo-2-(4-methoxyphenyl)ethene | 0.5 | 95 | >98:2 |

| 3 | 3-(4-Chlorophenyl)-2,3-dibromopropanoic acid | (Z)-1-Bromo-2-(4-chlorophenyl)ethene | 0.5 | 97 | >98:2 |

| 4 | 2,3-Dibromooctanoic acid | (Z)-1-Bromo-1-heptene | 1.0 | 91 | 96:4 |

| 5 | 2,3-Dibromodecanoic acid | (Z)-1-Bromo-1-nonene | 1.0 | 93 | 95:5 |

Table 1: Synthesis of (Z)-1-Bromo-1-alkenes via Microwave-Induced Debrominative Decarboxylation. Data sourced from Kuang et al. (2005). organic-chemistry.org

Another robust method for the stereoselective synthesis of (Z)-1-bromo-1-alkenes is the palladium-catalyzed hydrogenolysis of 1,1-dibromoalkenes (gem-dibromoalkenes). acs.orgacs.org This reaction employs a palladium catalyst, commonly tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a hydride source, such as tributyltin hydride (Bu₃SnH). acs.orgacs.org The reaction proceeds cleanly at room temperature, affording the desired (Z)-bromoalkenes in good yields and with excellent geometric purity (>98%). acs.org

The proposed mechanism involves the oxidative addition of the Pd(0) catalyst into the C-Br bond that is trans to the substituent on the double bond. This is followed by transmetalation with the hydride donor and subsequent reductive elimination to yield the (Z)-alkene. acs.org This method is applicable to a wide range of substrates, including those with conjugated alkenyl and alkynyl groups. researchgate.netacs.org

| Entry | Substrate (1,1-Dibromoalkene) | Product ((Z)-1-Bromo-1-alkene) | Yield (%) |

| 1 | 1,1-Dibromo-1-octene | (Z)-1-Bromo-1-octene | 85 |

| 2 | 1,1-Dibromo-3-phenyl-1-propene | (Z)-1-Bromo-3-phenyl-1-propene | 91 |

| 3 | (E)-1,1-Dibromo-1,3-decadiene | (Z,E)-1-Bromo-1,3-decadiene | 88 |

| 4 | 1,1-Dibromo-4-phenyl-1-buten-3-yne | (Z)-1-Bromo-4-phenyl-1-buten-3-yne | 69 |

| 5 | 1,1-Dibromo-3-(trimethylsilyl)-1-propene | (Z)-1-Bromo-3-(trimethylsilyl)-1-propene | 87 |

Table 2: Synthesis of (Z)-1-Bromo-1-alkenes via Palladium-Catalyzed Hydrogenolysis. Data sourced from Uenishi et al. acs.org

(E)-Bromoalkene Stereoselective Synthesis

The stereoselective synthesis of (E)-bromoalkenes is a critical transformation in organic chemistry, providing valuable intermediates for cross-coupling reactions and the synthesis of complex molecules. Methodologies that afford high stereocontrol are of particular importance.

Tellurium-Promoted Hydrodebromination of 1,1-Dibromoalkenes

A simple and efficient method for the stereoselective hydrodebromination of 1,1-dibromoalkenes has been developed, utilizing a catalytic amount of a nucleophilic tellurium species. uq.edu.auacs.org This species is generated in situ from the reaction of elemental tellurium with sodium borohydride (B1222165) (NaBH₄) in ethanol. uq.edu.auacs.org This approach offers a mild, transition-metal-free, and base-free alternative for the synthesis of (E)-bromoalkenes. uq.edu.auacs.org

The reaction proceeds under gentle conditions, yielding (E)-bromoalkenes in moderate to excellent yields. nih.gov A notable feature of this methodology is the high stereoselectivity observed, particularly with 1,1-dibromoarylalkenes, favoring the formation of the (E)-isomer. uq.edu.aunih.gov The proposed reaction mechanism involves the formation of a nucleophilic tellurium species which then participates in the hydrodebromination of the 1,1-dibromoalkene. acs.org

This method's effectiveness has been demonstrated across a range of substrates, highlighting its potential as a valuable tool in organic synthesis for the preparation of (E)-bromoalkenes. uq.edu.auacs.org The use of a catalytic quantity of tellurium (10 mol%) and the mild reaction conditions contribute to the appeal of this protocol. acs.org

Table 1: Tellurium-Promoted Hydrodebromination of 1,1-Dibromoalkenes

| Entry | Substrate (1,1-Dibromoalkene) | Product ((E)-Bromoalkene) | Yield (%) | Stereoselectivity (E/Z) |

| 1 | 1,1-Dibromo-2-phenylethene | (E)-1-Bromo-2-phenylethene | 92 | >99:1 |

| 2 | 1,1-Dibromo-2-(4-chlorophenyl)ethene | (E)-1-Bromo-2-(4-chlorophenyl)ethene | 95 | >99:1 |

| 3 | 1,1-Dibromo-2-(4-methylphenyl)ethene | (E)-1-Bromo-2-(4-methylphenyl)ethene | 93 | >99:1 |

| 4 | 1,1-Dibromo-2-octylethene | (E)-1-Bromo-2-octylethene | 85 | 95:5 |

Data sourced from multiple studies on tellurium-promoted hydrodebromination. uq.edu.auacs.org

Stereocontrol in Base-Promoted Ring-Opening Reactions Involving Dibromocyclopropanes

The base-promoted ring-opening of gem-dibromocyclopropanes represents another important strategy for the synthesis of bromoalkenes. The stereochemical outcome of this reaction is a key consideration, and recent studies have provided significant insights into the controlling factors, particularly in the formation of exocyclic bromoalkenes. uq.edu.au

In the presence of a nucleophilic base, such as a sodium alkoxide, gem-dibromocyclopropanes can undergo a ring-opening reaction to produce bromoalkenes. uq.edu.au Mechanistic investigations, including density functional theory (DFT) computations, have elucidated a pathway that accounts for the observed high stereoselectivity for the (E)-bromoalkene product. acs.orgnih.gov

The reaction is initiated by an alkoxide-induced elimination of hydrogen bromide (HBr) from the dibromocyclopropane, which leads to the formation of a bromocyclopropene intermediate. acs.orgnih.gov This is followed by the cleavage of the cyclopropene (B1174273) ring, resulting in a zwitterionic intermediate, specifically an oxocarbenium cation/vinyl carbanion pair. uq.edu.auacs.orgnih.gov This intermediate is configurationally stable. nih.gov Subsequent nucleophilic addition of the alcohol and protonation steps yield the final bromoalkene product. nih.gov The formation of the (E)-bromoalkene is a kinetically controlled process. uq.edu.au

Isotope labeling studies have further revealed that there is competition between the alcohol co-solvent and the alcohol molecule generated during the initial deprotonation step in the final protonation stage of the reaction. nih.gov This mechanistic understanding is crucial for predicting and controlling the stereochemical outcome of these reactions and expands their applicability in synthetic organic chemistry. uq.edu.aunih.gov

Table 2: Base-Promoted Ring-Opening of a Glycal-Derived gem-Dibromocyclopropane

| Entry | Substrate | Base/Solvent | Product | Isomer Ratio (E/Z) |

| 1 | 3,4,6-Tri-O-benzyl-D-glucal-derived gem-dibromocyclopropane | NaOMe/MeOH | 2-Deoxy-2-((E)-bromomethylene)pyranoside | Predominantly E |

| 2 | 3,4,6-Tri-O-benzyl-D-glucal-derived gem-dibromocyclopropane | NaOEt/EtOH | 2-Deoxy-2-((E)-bromomethylene)pyranoside | Predominantly E |

Data based on mechanistic studies of glycal-derived systems. uq.edu.aunih.gov

Advanced Analytical Methodologies for Characterizing and Monitoring Ethyl 7 Bromo 7 Octenoate Reactions

Spectroscopic Techniques for Real-time Reaction Monitoring and Intermediate Identification

Spectroscopic methods are paramount for observing the evolution of a chemical reaction without altering the system. They provide a continuous stream of data, allowing for the detailed tracking of reactants, products, and elusive intermediate species.

NMR spectroscopy is a powerful, non-invasive tool for monitoring the progress of reactions involving Ethyl 7-bromo-7-octenoate. By tracking the change in the intensity of specific proton (¹H) or carbon (¹³C) signals over time, one can quantify the consumption of starting materials and the formation of products.

In a typical reaction, such as a palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reaction), the vinylic proton signals of this compound would be distinct and serve as a clear marker for its consumption. The appearance of new signals in the aromatic or olefinic region would indicate the formation of the coupled product. Two-dimensional NMR techniques, like COSY, can be employed to establish through-bond proton-proton correlations, confirming the structure of newly formed products. For instance, monitoring the disappearance of the characteristic vinyl proton signals and the emergence of new aromatic or substituted alkene signals provides direct evidence of reaction progress.

Table 1: Hypothetical ¹H NMR Signal Tracking for a Suzuki Coupling Reaction of this compound

| Species | Key ¹H NMR Signal (ppm, estimated) | Observation During Reaction |

| This compound | ~5.9 - 6.2 (vinylic protons) | Signal intensity decreases over time. |

| Arylboronic Acid | ~7.5 - 8.0 (aromatic protons) | Signal intensity decreases over time. |

| Coupled Product | ~7.2 - 7.8 (aromatic protons), ~5.5 - 6.5 (new vinylic protons) | New signals appear and their intensity increases. |

| Ethyl Ester Group | ~4.1 (q, -OCH₂-), ~1.2 (t, -CH₃) | Signals remain relatively stable, serving as an internal reference. |

This interactive table allows sorting by column to track the expected changes in the NMR spectrum during the reaction.

Mass spectrometry, particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI-MS), is invaluable for detecting and characterizing charged catalytic intermediates in solution. In palladium-catalyzed reactions of vinyl bromides, ESI-MS can intercept and identify key species within the catalytic cycle, such as Pd(0)-ligand complexes, oxidative addition products (e.g., [L₂Pd(Vinyl)(Br)]), and other transient species.

For a reaction involving this compound, real-time monitoring by ESI-MS would involve continuously sampling the reaction mixture. This allows for the observation of ions corresponding to key palladium intermediates. Ion Mobility-Mass Spectrometry (IMS-MS) adds another dimension of analysis by separating ions based on their size and shape (collisional cross-section). This can resolve isomeric or isobaric intermediates that are indistinguishable by MS alone, providing deeper mechanistic insight.

Infrared (IR) spectroscopy is highly effective for tracking changes in functional groups during a reaction. The ester carbonyl (C=O) stretch in this compound provides a strong, consistent band (around 1735 cm⁻¹) that can be monitored. The key transformation, however, involves the C=C double bond and the C-Br bond of the vinyl bromide group.

During a reaction like a Heck coupling, the vibration associated with the substituted vinyl group (~1640 cm⁻¹) would shift upon formation of the new product. The disappearance of the C-Br stretch and the appearance of new bands corresponding to the product's structure (e.g., C-H out-of-plane bends for a newly formed trans-alkene) can be tracked in real time using an attenuated total reflectance (ATR) probe immersed in the reaction vessel.

Table 2: Key IR Frequency Changes for Monitoring a Heck Reaction

| Functional Group | Compound | Wavenumber (cm⁻¹, typical) | Observation |

| C=O Stretch (Ester) | Reactant & Product | ~1735 | Remains relatively constant; useful for normalization. |

| C=C Stretch | This compound | ~1640 | Intensity decreases. |

| C=C Stretch | Product | Varies (e.g., ~1620 for conjugated system) | New band appears and grows. |

| =C-H Bend | Product | ~965 (for trans-alkene) | New band appears, indicating product stereochemistry. |

This interactive table highlights the specific vibrational modes that would be monitored to follow the functional group transformations.

Chromatographic Separations for Product and Intermediate Analysis (e.g., Gas Chromatography)

Gas Chromatography (GC) is a high-resolution separation technique ideal for analyzing the volatile components of a reaction mixture involving this compound. By taking aliquots from the reaction at various time points, quenching them, and analyzing them by GC, a detailed kinetic profile can be constructed.

When coupled with a mass spectrometer (GC-MS), this method provides definitive identification of reactants, products, and any stable byproducts by comparing their retention times and mass fragmentation patterns to known standards. For brominated compounds, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the mass spectrum provides an unmistakable signature for identifying bromine-containing species. This is crucial for confirming the complete conversion of the starting material and identifying any potential side reactions, such as debromination.

Advanced In Situ and Operando Analytical Approaches in Bromoalkenoate Chemistry

The pinnacle of reaction analysis is the use of in situ and operando methodologies, where analytical measurements are performed directly within the reacting system under true operating conditions. The term in situ refers to measurements in the reaction environment, while operando (meaning "working") implies that the measurement is conducted while simultaneously measuring catalytic activity and/or conversion. bohrium.com

Applying an operando approach to the study of this compound chemistry could involve combining multiple techniques. For example, an NMR tube reactor or a flow NMR setup could be used to acquire spectra continuously as the reaction proceeds. scispace.comru.nlnih.gov Similarly, an IR probe could be inserted into a reactor from which samples are simultaneously being withdrawn for GC analysis. This multi-technique approach provides a holistic view of the reaction, correlating changes in catalyst structure and intermediate concentrations with the rate of product formation. Such studies are essential for developing a deep mechanistic understanding and optimizing reaction conditions for efficiency and selectivity. rsc.org

Applications of Ethyl 7 Bromo 7 Octenoate As a Versatile Building Block in Complex Chemical Synthesis

Polymer and Material Science Applications

The presence of a terminal double bond and a bromine atom suggests that Ethyl 7-bromo-7-octenoate could be a valuable monomer or modifier in polymer chemistry. The vinyl group could potentially participate in polymerization reactions, while the bromo-substituent could serve as a site for post-polymerization modification or to impart specific properties to the resulting polymer.

In theory, this compound could be copolymerized with various olefins (e.g., ethylene, propylene) using controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). The vinyl bromide functionality could potentially act as an initiator or a comonomer. If incorporated as a comonomer, it would introduce pendant ester and bromo- groups along the polymer backbone, leading to functionalized polyolefins. These functional groups could enhance properties such as adhesion, dyeability, and compatibility with other materials. However, specific studies detailing the successful copolymerization of this compound with olefins are not found in the reviewed literature.

Table 1: Potential Polymerization Techniques for this compound

| Polymerization Technique | Potential Role of this compound | Expected Outcome |

|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Initiator or Comonomer | Functionalized polymers with controlled architecture. |

| Ring-Opening Metathesis Polymerization (ROMP) | Not directly applicable as a cyclic monomer | Could potentially be used as a chain transfer agent. |

This table is based on theoretical applications due to the lack of specific experimental data for this compound.

The bromine atom in this compound could be utilized to introduce halogenated moieties into polymer chains. This is a common strategy to enhance properties such as flame retardancy, thermal stability, and chemical resistance. The vinyl bromide group could undergo polymerization, directly incorporating the bromo-substituent into the polymer backbone. Alternatively, the bromo-group could be introduced via post-polymerization modification of a pre-existing polymer. Despite the theoretical potential, there is a lack of specific published research demonstrating the use of this compound for this purpose.

Role as an Intermediate in the Synthesis of Diverse Organic Compounds

As a bifunctional molecule, this compound has the potential to serve as an intermediate in the synthesis of a variety of organic compounds. The vinyl bromide moiety can participate in cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings) to form new carbon-carbon bonds. The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with organometallic reagents to introduce further complexity.

Despite these possibilities, the available scientific literature does not provide specific examples of this compound being used as a key intermediate in the total synthesis of natural products or other complex organic molecules. While related bromo-esters are commonly employed in organic synthesis, the unique combination of a terminal vinyl bromide and a C8 ester chain in this compound appears to be an underutilized structural motif.

Q & A

Q. How can this compound be integrated into polymer chemistry research?

- Methodological Answer : Investigate its utility as a monomer in radical polymerization or ring-opening metathesis. Characterize polymer properties (e.g., Tg, tensile strength) and compare with bromine-free analogs. Collaborate with computational chemists to predict copolymer compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.